![molecular formula C14H22N2 B3223314 Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 1217724-49-6](/img/structure/B3223314.png)
Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Overview
Description
Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, also known as BEP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of psychoactive substances called phenethylamines and has been found to have various biochemical and physiological effects.
Mechanism of Action
Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine acts by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and behavioral effects, such as increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine levels in the striatum, which is an area of the brain that is involved in reward processing and motor control. This compound has also been found to increase the release of norepinephrine and serotonin in the brain.
Advantages and Limitations for Lab Experiments
Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, one limitation of using this compound in experiments is that it can be difficult to obtain due to its status as a controlled substance.
Future Directions
There are several future directions that could be explored in the study of Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine. One potential area of research is the role of this compound in addiction and substance abuse. Additionally, the effects of this compound on other neurotransmitter systems could be investigated to gain a more comprehensive understanding of its mechanism of action. Finally, the development of new analogs of this compound could lead to the discovery of compounds with improved selectivity and potency.
Scientific Research Applications
Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This property makes it useful in studying the role of dopamine in various physiological and pathological conditions.
properties
IUPAC Name |
N-benzyl-N-[[(2S)-pyrrolidin-2-yl]methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(12-14-9-6-10-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFLHHYCLWAHT-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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